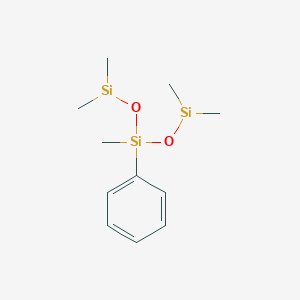
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
Overview
Description
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane is an organosilicon compound with the molecular formula C11H22O2Si3. It is a colorless, clear liquid known for its unique chemical properties and applications in various fields. The compound has a molecular weight of 270.55 g/mol, a boiling point of 209.4°C, and a flash point of 80.4°C .
Preparation Methods
The synthesis of 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane typically involves the reaction of benzyl bromide with tribenzylchlorosilane under specific conditions. This reaction yields the desired product along with other by-products that are separated through purification processes . Industrial production methods often involve the use of specialized equipment to ensure high purity and yield of the compound .
Chemical Reactions Analysis
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or hexane, and catalysts such as platinum or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane has a wide range of scientific research applications, including:
Chemistry: It is used as a crosslinker for liquid silicone rubber, phenyl silicone rubber, and phenyl resin.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as a component in drug delivery systems.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its unique structure allows it to act as a hydrophobic agent, modifying the surface properties of materials .
Comparison with Similar Compounds
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane can be compared with other similar compounds such as:
- 3-(Dimethylsilyloxy)-1,1,5,5-tetramethyl-3-phenyltrisiloxane
- 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 3-(Dimethylsilyloxy)-1,1,5,5-tetramethyl-3-phenyltrisiloxane has a different reactivity profile and is used in different industrial applications compared to this compound .
Properties
IUPAC Name |
bis(dimethylsilyloxy)-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10,14-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKDTOMMNVHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156235-95-9 | |
| Details | Compound: Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |
| Record name | Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156235-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
270.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17962-34-4 | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physical properties of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane investigated in these studies?
A1: The research papers specifically examine the density, viscosity, and vapor pressure of this compound [, ]. These properties are essential for understanding the compound's behavior under various conditions and its potential applications.
Q2: Why is understanding the vapor pressure of this compound important?
A2: Vapor pressure indicates a liquid's tendency to evaporate. Knowing the vapor pressure of this compound is crucial for several reasons [, ]:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid](/img/structure/B95173.png)
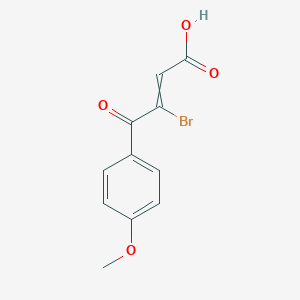
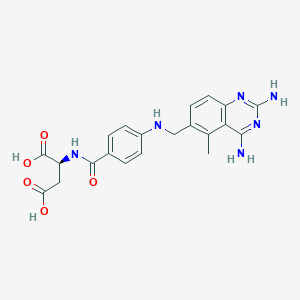
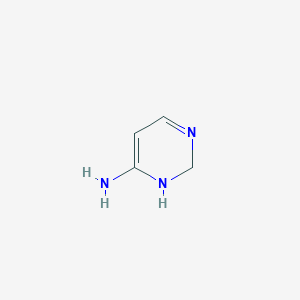
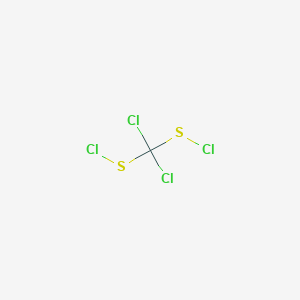
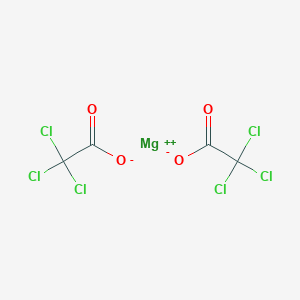
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)

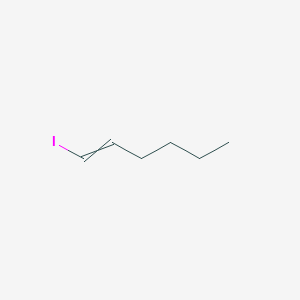
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
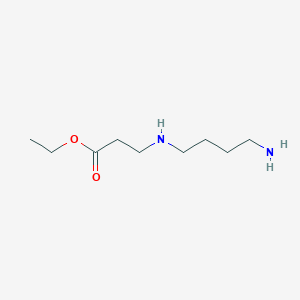
![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B95195.png)
